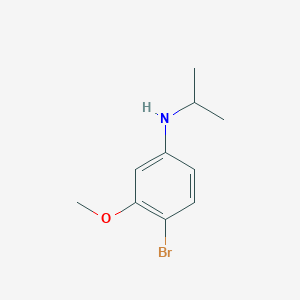

4-bromo-3-methoxy-N-(propan-2-yl)aniline

Description

4-Bromo-3-methoxy-N-(propan-2-yl)aniline (C₁₀H₁₃BrNO) is a substituted aniline derivative featuring a bromine atom at the 4-position, a methoxy group at the 3-position, and an isopropylamine group (-N-(propan-2-yl)) attached to the aromatic ring.

Properties

Molecular Formula |

C10H14BrNO |

|---|---|

Molecular Weight |

244.13 g/mol |

IUPAC Name |

4-bromo-3-methoxy-N-propan-2-ylaniline |

InChI |

InChI=1S/C10H14BrNO/c1-7(2)12-8-4-5-9(11)10(6-8)13-3/h4-7,12H,1-3H3 |

InChI Key |

JDWSVBPCQCMVRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=CC(=C(C=C1)Br)OC |

Origin of Product |

United States |

Preparation Methods

Bromination of Aromatic Precursors

- Starting from p-fluoronitrobenzene or methoxyaniline derivatives , bromination is achieved using brominating agents such as N-bromo-succinimide (NBS) or bromine in pyridine.

- Conditions are carefully controlled to maintain regioselectivity and avoid polybromination. For example, bromination of p-fluoronitrobenzene in acetic acid at 25–50 °C with NBS yields 4-bromo-3-fluoronitrobenzene with yields around 90%.

| Step | Reactants | Conditions | Product | Yield |

|---|---|---|---|---|

| Bromination | p-fluoronitrobenzene + NBS | Acetic acid, 25–50 °C, 2 h | 4-bromo-3-fluoronitrobenzene | 90.5% |

Etherification (Methoxylation)

- The fluorine substituent on the aromatic ring is displaced by a methoxy group via nucleophilic aromatic substitution.

- Reaction of 4-bromo-3-fluoronitrobenzene with sodium methoxide in methanol at 10–80 °C produces 4-bromo-3-methoxynitrobenzene in high yield (up to 96.6%).

- Typical molar ratios: sodium methoxide to substrate around 4:1; solvent volume 3000–6000 mL per mole substrate.

| Step | Reactants | Conditions | Product | Yield |

|---|---|---|---|---|

| Etherification | 4-bromo-3-fluoronitrobenzene + NaOCH3 | Methanol, 10–80 °C, 0.8–4 h | 4-bromo-3-methoxynitrobenzene | 96.1–96.6% |

Nitro Group Reduction to Aniline

- The nitro group is reduced to an amine using reductive agents such as sodium metal in water or catalytic hydrogenation.

- Reduction is performed at 70–100 °C over 5–8 hours to yield 4-bromo-3-methoxyaniline with yields around 73–74%.

| Step | Reactants | Conditions | Product | Yield |

|---|---|---|---|---|

| Nitro reduction | 4-bromo-3-methoxynitrobenzene + Na | Water, 70–100 °C, 5–8 h | 4-bromo-3-methoxyaniline | 73.2–74.3% |

N-Isopropylation (Introduction of N-(propan-2-yl) Group)

- The aniline nitrogen is alkylated with isopropyl groups, typically via reaction with isopropyl halides or reductive amination.

- Literature suggests direct N-alkylation of 4-bromo-3-methoxyaniline with isopropyl reagents under controlled conditions to afford 4-bromo-3-methoxy-N-(propan-2-yl)aniline.

Summarized Preparation Route

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methoxy-N-(propan-2-yl)aniline undergoes various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield quinones, while substitution of the bromine atom can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Organic Synthesis

4-Bromo-3-methoxy-N-(propan-2-yl)aniline serves as an important intermediate in the synthesis of complex organic molecules. Its structural features allow it to participate in various chemical reactions, making it useful in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential as a pharmacophore in drug development. Its derivatives have shown promise in treating conditions such as depression and inflammation due to their favorable safety profiles and efficacy.

Biological Studies

The compound has been studied for its interactions with biological targets, including enzyme inhibition and receptor binding. Its structural similarity to natural substrates allows it to be utilized in enzyme-substrate interaction studies, which can lead to insights into biochemical pathways.

Research indicates that 4-bromo-3-methoxy-N-(propan-2-yl)aniline exhibits various pharmacological activities:

- Antimicrobial Activity : The compound has demonstrated effectiveness against certain bacteria and fungi, indicating potential for antimicrobial drug development.

- Anticancer Properties : Preliminary studies suggest that derivatives may possess cytotoxic effects against cancer cell lines, particularly glioblastoma cells.

- Anti-inflammatory Effects : The methoxy group enhances the compound's ability to modulate inflammatory responses, making it beneficial for treating inflammatory diseases.

Anticancer Activity

A study highlighted that derivatives of 4-bromo-3-methoxy-N-(propan-2-yl)aniline exhibited significant cytotoxicity against glioblastoma cells. This suggests potential applications in cancer therapy, emphasizing the need for further investigation into its mechanism of action and efficacy in clinical settings.

Antidepressant Development

Research has indicated that derivatives synthesized from this compound have shown efficacy in alleviating depressive symptoms while minimizing side effects compared to traditional antidepressants. This positions the compound as a valuable candidate for developing new therapeutic agents targeting mood disorders.

Mechanistic Insights

Investigations into the mechanism of action revealed that structural modifications can significantly alter the biological profile of the compound, impacting both efficacy and selectivity towards target enzymes. Understanding these relationships is crucial for optimizing drug design.

Mechanism of Action

The mechanism of action of 4-bromo-3-methoxy-N-(propan-2-yl)aniline involves its interaction with specific molecular targets. The bromine and methoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The isopropyl group attached to the nitrogen atom can affect the compound’s solubility and overall pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

4-Bromo-N-(4-Bromophenyl)Aniline ()

- Structure: This dibrominated diphenylamine exhibits a "propeller blade" conformation with a dihedral angle of 47.32° between the two aromatic rings.

- Intermolecular Interactions : Significant Br···Br contacts (3.568 Å) dominate its crystal packing, whereas the methoxy group in the target compound may engage in weaker van der Waals interactions or hydrogen bonds, altering solubility and melting points .

2-Bromo-4-Methyl-N-(Propan-2-yl)Aniline ()

- The molecular weight (228.13 g/mol) is lower than the target compound due to the absence of the methoxy oxygen .

N-(4-Bromophenyl)-4-Nitroaniline ()

- Electronic Effects: The nitro group (-NO₂) is strongly electron-withdrawing, significantly reducing basicity compared to the methoxy group (-OCH₃), which is electron-donating. This difference impacts reactivity in electrophilic substitution reactions .

Structural and Crystallographic Parameters

- Dihedral Angle Trends: Electron-withdrawing groups (e.g., Br, NO₂) reduce steric hindrance, leading to smaller dihedral angles compared to bulkier substituents. The methoxy group in the target compound may impose moderate steric effects, resulting in angles closer to 40–50° .

Reactivity and Stability

- Electrophilic Substitution : The methoxy group directs incoming electrophiles to the para and ortho positions, while bromine deactivates the ring. This contrasts with purely brominated analogs ( ), where reactivity is further suppressed.

- Degradation Pathways: Similar to 4-isopropenylphenol ( ), ozonation or photocatalytic degradation of the target compound may yield hydroxylated or quinone derivatives, though the methoxy group could stabilize intermediates.

Biological Activity

4-Bromo-3-methoxy-N-(propan-2-yl)aniline is an organic compound belonging to the class of anilines. Its structure features a bromine atom at the 4-position and a methoxy group at the 3-position, with an isopropyl group attached to the nitrogen atom. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and other therapeutic effects.

The biological activity of 4-Bromo-3-methoxy-N-(propan-2-yl)aniline is influenced by its molecular structure. The bromine and methoxy groups can affect binding affinity and selectivity towards various biological targets, such as enzymes or receptors. The isopropyl group may enhance the compound's pharmacokinetic properties, including solubility and metabolic stability, which are crucial for its therapeutic efficacy.

Anticancer Activity

Research indicates that derivatives of brominated anilines exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures demonstrate potent activity against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The presence of bulky substituents at specific positions on the aromatic ring can enhance cytotoxic effects against these cells .

Table 1 summarizes findings from studies on related compounds:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4-Bromo-3-methoxy-aniline | K562 | >10 | |

| 4-Bromo-isatin derivative | HepG2 | 6.18 | |

| 3-Bromo-5-methoxy-aniline | MDA-MB-231 | 0.126 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar aniline derivatives have shown effectiveness against various bacterial strains, indicating potential use in treating infections .

Case Studies

Several studies have explored the biological activities of brominated anilines:

- Antitumor Activity : A study evaluated the anticancer effects of a series of brominated isatin derivatives, revealing that modifications at the 3-position significantly impacted their potency against K562 and HepG2 cell lines. Larger substituents at this position correlated with increased antitumor activity .

- Antimicrobial Properties : Research on related compounds demonstrated effective inhibition against pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae, suggesting that structural modifications could enhance their therapeutic potential in infectious diseases .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-bromo-3-methoxy-N-(propan-2-yl)aniline, and how can reaction yields be optimized?

Answer:

The synthesis typically involves bromination of a pre-functionalized aniline derivative. For example, bromine (Br₂) in dioxane at 0°C can selectively introduce bromine at the para position relative to the methoxy group, as demonstrated in the bromination of 3-methoxy-4-(trifluoromethyl)aniline (yield: 97%) . Optimization includes:

- Temperature control : Slow addition of Br₂ at low temperatures minimizes side reactions.

- Solvent selection : Polar aprotic solvents like dioxane enhance solubility and reaction homogeneity.

- Workup : Neutralization with NaOH/Na₂CO₃ followed by dichloromethane extraction ensures product stability .

- Purification : High-performance liquid chromatography (HPLC) is effective for isolating pure products, as shown in analogous aniline derivatives .

Advanced: How does the N-isopropyl group influence regioselectivity in cross-coupling reactions involving 4-bromo-3-methoxy-N-(propan-2-yl)aniline?

Answer:

The bulky N-isopropyl group introduces steric hindrance, directing electrophilic or nucleophilic attacks to the less hindered positions. For instance:

- Buchwald-Hartwig amination : The isopropyl group may hinder coupling at the ortho position, favoring para-substitution.

- Suzuki-Miyaura coupling : Electronic effects from the methoxy group (electron-donating) activate the aromatic ring, while steric effects from the isopropyl group limit accessibility to specific sites. Computational tools like Multiwfn can map electrostatic potential surfaces to predict reactive sites . Experimental validation via X-ray crystallography (using SHELX ) and NMR studies (e.g., ¹H/¹³C chemical shifts) are critical for confirming regioselectivity .

Basic: What spectroscopic and analytical techniques are most reliable for characterizing 4-bromo-3-methoxy-N-(propan-2-yl)aniline?

Answer:

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and isopropyl methyl groups (δ ~1.2–1.4 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H⁺] calculated vs. observed values within ±0.001 Da) .

- Melting Point (mp) : Provides a preliminary purity check (e.g., mp ranges for analogous compounds: 120–150°C) .

- Infrared (IR) Spectroscopy : Identifies N-H stretches (~3400 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Advanced: How can computational modeling resolve contradictions in crystallographic data for derivatives of 4-bromo-3-methoxy-N-(propan-2-yl)aniline?

Answer:

Contradictions often arise from disordered crystal structures or twinning. Strategies include:

- SHELX refinement : Use of twin-law matrices and restraints for anisotropic displacement parameters to model disorder .

- Density Functional Theory (DFT) : Optimizes molecular geometry to compare with experimental data, identifying discrepancies in bond lengths/angles .

- Multiwfn analysis : Electron localization function (ELF) and Laplacian of electron density maps clarify bonding patterns and validate crystallographic models .

Advanced: What experimental design approaches are suitable for optimizing photocatalytic degradation studies of 4-bromo-3-methoxy-N-(propan-2-yl)aniline?

Answer:

The Box-Behnken design (BBD) is effective for multivariate optimization. Key factors include:

- Catalyst load : MnFe₂O₄/Zn₂SiO₄ ratios (tested at 0.5–2.0 g/L in analogous aniline degradation studies ).

- pH : Adjusted between 3–11 to assess protonation effects on degradation efficiency.

- Light intensity : Simulated solar radiation (e.g., 300–500 W/m²) .

Response surface methodology (RSM) models interactions between variables, with HPLC or GC-MS quantifying degradation products .

Basic: What purification strategies are recommended for isolating 4-bromo-3-methoxy-N-(propan-2-yl)aniline from complex reaction mixtures?

Answer:

- Column Chromatography : Silica gel with hexane/ethyl acetate gradients (e.g., 10:1 to 3:1) separates brominated products from unreacted precursors .

- Recrystallization : Ethanol/water mixtures (70:30 v/v) yield high-purity crystals, as demonstrated for nitrosoaniline derivatives .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases achieve >95% purity, critical for biological or catalytic applications .

Advanced: How can frontier molecular orbital (FMO) analysis predict the reactivity of 4-bromo-3-methoxy-N-(propan-2-yl)aniline in photochemical reactions?

Answer:

FMO analysis via Multiwfn calculates HOMO-LUMO gaps to identify electron-rich (HOMO) and electron-deficient (LUMO) regions. For example:

- HOMO localization : Likely on the methoxy and amino groups, indicating nucleophilic reactivity.

- LUMO localization : On the bromine atom, suggesting electrophilic attack susceptibility .

Time-dependent DFT (TD-DFT) simulates UV-Vis spectra to correlate electronic transitions with experimental absorbance data (e.g., λmax ~280 nm for similar anilines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.